molecular formula C16H15NO2 B6370530 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261896-22-3

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6370530
CAS RN: 1261896-22-3
M. Wt: 253.29 g/mol
InChI Key: QYKIWHBPTILJAR-UHFFFAOYSA-N
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Description

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% (4-[3-(CPCP)P]P) is an organic compound commonly used in various scientific research applications. It is a white crystalline solid with a molecular weight of 235.28 g/mol and a melting point of 115-117°C. 4-[3-(CPCP)P]P has a variety of applications in the scientific field, ranging from biochemical and physiological effects to laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-[3-(CPCP)P]P is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then activates a cascade of biochemical reactions that lead to the desired effects.
Biochemical and Physiological Effects
4-[3-(CPCP)P]P has been found to possess a variety of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antioxidant properties. It has also been found to inhibit the growth of certain cancer cells, as well as to possess anti-inflammatory and anti-allergic effects.
Advantages and Limitations for Laboratory Experiments
The use of 4-[3-(CPCP)P]P in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also soluble in a variety of organic solvents, which makes it easy to use in various laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it is sensitive to light and air. In addition, it can be toxic if not handled properly.

Future Directions

The future directions for 4-[3-(CPCP)P]P are numerous. It could be used in the development of new drugs, or in the synthesis of new polymers materials. It could also be used in the development of new antifungal, antibacterial, and antioxidant compounds. In addition, it could be used in the development of new diagnostic techniques, or in the development of new therapeutic strategies. Finally, it could be used in the development of new methods for the detection and treatment of various diseases.

Synthesis Methods

4-[3-(CPCP)P]P can be synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with cyclopropylamine in an acidic medium to form 4-chloro-3-(cyclopropylaminocarbonyl)phenol. The second step involves the reduction of 4-chloro-3-(cyclopropylaminocarbonyl)phenol using sodium borohydride to produce 4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%.

Scientific Research Applications

4-[3-(CPCP)P]P has a wide range of applications in scientific research. It is used in the synthesis of various drugs, such as antimalarials, anti-inflammatory drugs, and anticonvulsants. It has also been found to possess antifungal, antibacterial, and antioxidant properties. In addition, 4-[3-(CPCP)P]P has been used in the synthesis of polymers materials, such as polyurethanes, polyesters, and polyamides.

properties

IUPAC Name

N-cyclopropyl-3-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-15-8-4-11(5-9-15)12-2-1-3-13(10-12)16(19)17-14-6-7-14/h1-5,8-10,14,18H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKIWHBPTILJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683605
Record name N-Cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261896-22-3
Record name N-Cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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